2''-O-[N-(3-(aminopropyl)2-aminoethyl]paromomycin
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Overview
Description
Preparation Methods
The synthesis of 2’'-O-[N-(3-(aminopropyl)2-aminoethyl]paromomycin involves multiple steps. The reaction conditions typically involve the use of protective groups to ensure selective reactions at desired positions .
Chemical Reactions Analysis
2’'-O-[N-(3-(aminopropyl)2-aminoethyl]paromomycin undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2’'-O-[N-(3-(aminopropyl)2-aminoethyl]paromomycin involves its interaction with bacterial ribosomal RNA . By binding to the 16S ribosomal RNA, the compound inhibits protein synthesis, leading to the death of bacterial cells . This mechanism is similar to that of other aminoglycoside antibiotics .
Comparison with Similar Compounds
2’'-O-[N-(3-(aminopropyl)2-aminoethyl]paromomycin is unique due to its specific structural modifications. Similar compounds include:
Paromomycin: An aminoglycoside antibiotic used to treat intestinal amebiasis.
Neomycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Gentamicin: A widely used aminoglycoside antibiotic for treating various bacterial infections.
The uniqueness of 2’'-O-[N-(3-(aminopropyl)2-aminoethyl]paromomycin lies in its specific modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other aminoglycosides .
Properties
Molecular Formula |
C28H57N7O14 |
---|---|
Molecular Weight |
715.8 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-4-[2-(3-aminopropylamino)ethoxy]-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C28H57N7O14/c29-2-1-3-35-4-5-43-25-23(48-26-15(33)20(41)18(39)12(7-30)44-26)14(9-37)46-28(25)49-24-17(38)10(31)6-11(32)22(24)47-27-16(34)21(42)19(40)13(8-36)45-27/h10-28,35-42H,1-9,29-34H2/t10-,11+,12+,13-,14-,15-,16-,17+,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+/m1/s1 |
InChI Key |
FJVLHNJZMYGVLT-XXJRHLBLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)OCCNCCCN)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)OCCNCCCN)O)N |
Origin of Product |
United States |
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